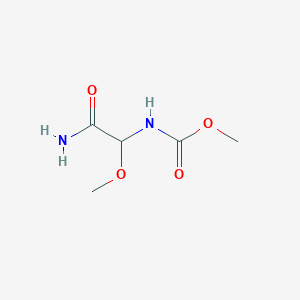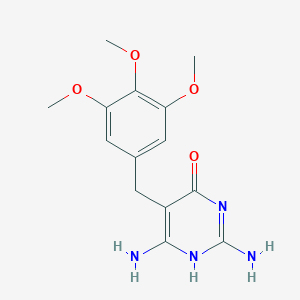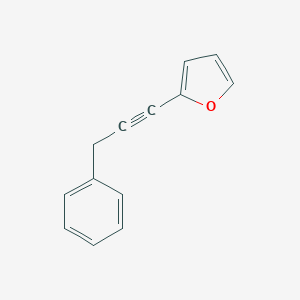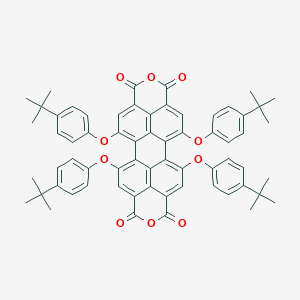
methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxycarbonyl group and a methoxyacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate typically involves the reaction of methoxycarbonyl chloride with methoxyacetamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Methoxycarbonyl)amino]acetic acid
- (2-Amino-2-oxoethoxy)acetic acid
- 4-[(ethoxycarbonyl)amino]benzoic acid
Uniqueness
methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
145275-67-8 |
|---|---|
Formule moléculaire |
C5H10N2O4 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate |
InChI |
InChI=1S/C5H10N2O4/c1-10-4(3(6)8)7-5(9)11-2/h4H,1-2H3,(H2,6,8)(H,7,9) |
Clé InChI |
GKKAAYNVEGHRKQ-UHFFFAOYSA-N |
SMILES |
COC(C(=O)N)NC(=O)OC |
SMILES canonique |
COC(C(=O)N)NC(=O)OC |
Synonymes |
Carbamic acid, (2-amino-1-methoxy-2-oxoethyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)



